molecular formula C9H9N3O4S B14889491 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

Cat. No.: B14889491
M. Wt: 255.25 g/mol
InChI Key: BFKLTEVRXZCZCC-UHFFFAOYSA-N
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Description

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is a compound that features a piperazin-2-one core substituted with a 5-nitrothiophene-2-carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the piperazin-2-one and nitrothiophene moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one typically involves the acylation of piperazin-2-one with 5-nitrothiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The piperazin-2-one ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazin-2-one core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Piperazin-2-one derivatives: These compounds share the piperazin-2-one core but differ in their substituents.

    Nitrothiophene derivatives: Compounds with a nitrothiophene moiety but different core structures.

Uniqueness: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is unique due to the combination of the piperazin-2-one and nitrothiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

4-(5-nitrothiophene-2-carbonyl)piperazin-2-one

InChI

InChI=1S/C9H9N3O4S/c13-7-5-11(4-3-10-7)9(14)6-1-2-8(17-6)12(15)16/h1-2H,3-5H2,(H,10,13)

InChI Key

BFKLTEVRXZCZCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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